N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide, also known as MP-10, is a synthetic compound that belongs to the benzofuran class of drugs. MP-10 has been extensively studied for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various medical conditions, including Parkinson's disease, depression, anxiety, and addiction. In Parkinson's disease, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to improve motor function and reduce the severity of symptoms. In depression and anxiety, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anxiolytic and antidepressant effects. In addiction, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential to reduce drug-seeking behavior.
Mechanism of Action
N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide acts as a selective dopamine D3 receptor antagonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release is thought to be responsible for the therapeutic effects of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in various medical conditions.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for its therapeutic effects. N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of various neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of the receptor. However, one of the limitations of using N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide. One potential direction is the development of more efficient synthesis methods for N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide, which could make it more widely available for research purposes. Another potential direction is the study of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in other medical conditions, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide and its effects on various neurotransmitters in the brain.
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-4-3-7-17(18)22-21(24)20-14-16-6-2-5-9-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNQFLZQGZLOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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